2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol
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Overview
Description
2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a compound of significant interest in the field of medicinal chemistry. This compound features a unique structure with difluoromethyl groups, which are known to enhance the biological activity and metabolic stability of molecules. The presence of the imidazo[4,5-b]pyridine core further adds to its potential as a pharmacologically active compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve metal-based catalysts that facilitate the transfer of CF2H groups to the desired positions on the heteroaromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable reagents and catalysts. The use of metal-based methods in both stoichiometric and catalytic modes has streamlined the production of such compounds, making them accessible for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the difluoromethyl groups or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the presence of catalysts to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can introduce new functional groups at the difluoromethyl positions .
Scientific Research Applications
2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups enhance the compound’s binding affinity and metabolic stability, allowing it to effectively modulate biological pathways . The imidazo[4,5-b]pyridine core plays a crucial role in the compound’s pharmacological activity, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Methyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate: Another compound with difluoromethyl groups and a similar heteroaromatic core.
Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Features a difluoromethyl group and a pyrazolo[1,5-a]pyrimidine core.
Uniqueness
2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is unique due to its specific combination of difluoromethyl groups and the imidazo[4,5-b]pyridine core. This combination enhances its biological activity and metabolic stability, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H11F4N3O |
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Molecular Weight |
277.22 g/mol |
IUPAC Name |
2-[5,7-bis(difluoromethyl)-2-methylimidazo[4,5-b]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C11H11F4N3O/c1-5-16-8-6(9(12)13)4-7(10(14)15)17-11(8)18(5)2-3-19/h4,9-10,19H,2-3H2,1H3 |
InChI Key |
SSPXFCTZVPFOGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCO)N=C(C=C2C(F)F)C(F)F |
Origin of Product |
United States |
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